molecular formula C6H16Cl2N2 B588060 (S)-3-Dimethylaminopyrrolidine dihydrochloride CAS No. 144043-20-9

(S)-3-Dimethylaminopyrrolidine dihydrochloride

Cat. No. B588060
M. Wt: 187.108
InChI Key: LCPKWRSLMCUOOZ-ILKKLZGPSA-N
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Description

“(S)-3-Dimethylaminopyrrolidine dihydrochloride” is a chemical compound that is likely to be a derivative of pyrrolidine, which is a cyclic amine . The “dihydrochloride” part of the name suggests that it is a salt resulting from the reaction of hydrochloric acid with an organic base . This compound may be used in the preparation of chiral imidazoline derivatives, which show moderate α-adrenergic blocking activity .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of piperazine derivatives, which are structurally similar to pyrrolidine derivatives, includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving “(S)-3-Dimethylaminopyrrolidine dihydrochloride” would depend on the specific conditions and reagents used. For example, the Griess test, an analytical chemistry test, detects the presence of nitrite ion in solution, which could be relevant if nitrite ions are involved in the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-Dimethylaminopyrrolidine dihydrochloride” would depend on its exact molecular structure. These properties could include its melting point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Aminostigmine as an Anticholinesterase Drug

Aminostigmine, a derivative within the same chemical family, has been studied for its anticholinesterase properties. It was developed for clinical use after preliminary clinical testing, indicating its potential in medical applications, particularly in modulating cholinergic systems (Prozorovskii et al., 2004).

Dimethylbenzidine in Industrial Applications

3,3'-Dimethylbenzidine, used in various industrial applications including pigment production and laboratory diagnostics, shares a structural motif with dimethylaminopropyl derivatives. Its occupational exposure considerations and toxicological profile have been detailed, providing insights into handling and safety protocols for related compounds (Bruchajzer & Frydrych, 2018).

Application in Esterification and Lactonization Processes

Research on esterification using carboxylic anhydrides in the presence of dimethylaminopyridine highlights the utility of dimethylamino groups in synthetic organic chemistry, particularly in facilitating esterification and lactonization reactions, which are fundamental in pharmaceutical synthesis (Inanaga et al., 1979).

Anticancer Drug Synthesis

The synthesis of 1-nitro-9-(dimethylaminopropylamino)-acridine dihydrochloride, known for its anticancer properties, showcases the application of dimethylaminopropyl derivatives in the development of therapeutic agents. This compound's synthesis involves dimethylaminopropylamine, underscoring the role of dimethylaminopropyl derivatives in medicinal chemistry (Kołodziejczyk & Arendt, 1975).

Antibacterial Agent Synthesis

The asymmetric synthesis of enantiomers of a quinolonecarboxylic acid class antibacterial agent demonstrates the application of pyrrolidine derivatives in creating potent antibacterial compounds. The improved solubility and activity of the S-(+) enantiomer highlight the importance of stereochemistry in drug efficacy (Rosen et al., 1988).

Safety And Hazards

The safety and hazards associated with “(S)-3-Dimethylaminopyrrolidine dihydrochloride” would depend on its specific properties and uses. For instance, if it is used as a pharmaceutical agent, potential hazards could include side effects or adverse reactions. Safety data sheets (SDS) provide information on the potential hazards of a chemical substance and recommendations for safe handling .

Future Directions

The future directions for research on “(S)-3-Dimethylaminopyrrolidine dihydrochloride” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical agent, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical studies .

properties

IUPAC Name

(3S)-N,N-dimethylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPKWRSLMCUOOZ-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703863
Record name (3S)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Dimethylaminopyrrolidine dihydrochloride

CAS RN

144043-20-9
Record name (3S)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-N,N-dimethylpyrrolidin-3-amine dihydrochloride
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